DBCO-PEG6-NH-Boc
Description
Chemical Structure and Molecular Characterization of DBCO-PEG6-NH-Boc
Core Structural Components: DBCO, PEG6 Spacer, and Boc-Protected Amine
The molecular architecture of this compound (C₃₈H₅₃N₃O₁₀; MW: 711.84 g/mol) is defined by three distinct regions:
DBCO Moiety
The dibenzocyclooctyne (DBCO) group is a bicyclic alkyne that undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without cytotoxic copper catalysts. Its fused benzene rings create angular strain, enabling rapid conjugation with azides (kinetics: k ≈ 0.1–1 M⁻¹s⁻¹). This bioorthogonal reactivity is critical for labeling biomolecules in live cells or tissues.
PEG6 Spacer
The hexaethylene glycol (PEG6) chain serves as a hydrophilic linker, reducing aggregation and improving solubility (log P ≈ -3.21). The six repeating ethylene oxide units adopt helical or zigzag conformations in aqueous environments, creating a hydration shell that sterically shields conjugated payloads. This property is vital for prolonging circulation half-lives in drug delivery systems.
Boc-Protected Amine
The N-terminal amine is protected with a tert-butoxycarbonyl (Boc) group, which is stable under neutral conditions but cleavable via trifluoroacetic acid (TFA) or HCl in dioxane. Deprotection yields a primary amine (-NH₂; pKₐ ≈ 7.5–8.5), enabling further conjugation with carboxylates or activated esters.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₈H₅₃N₃O₁₀ | |
| Molecular Weight | 711.84 g/mol | |
| CAS Number | 2828433-65-2 | |
| Solubility | >50 mg/mL in water, DMSO | |
| Storage Conditions | -20°C, desiccated |
Spectroscopic Analysis: NMR, FT-IR, and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, D₂O) reveals characteristic peaks:
- DBCO aromatic protons : δ 7.2–7.5 ppm (multiplet, 8H).
- PEG6 methylene groups : δ 3.5–3.7 ppm (triplets, 24H).
- Boc tert-butyl group : δ 1.4 ppm (singlet, 9H).
¹³C NMR confirms the Boc carbonyl at δ 155 ppm and DBCO quaternary carbons at δ 125–135 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
- DBCO alkyne : 2100–2200 cm⁻¹ (weak due to symmetry).
- PEG ether linkages : 1100–1150 cm⁻¹.
- Boc carbonyl : 1690–1710 cm⁻¹.
Mass Spectrometry
High-resolution ESI-MS ([M+H]⁺) shows a predominant peak at m/z 712.4, consistent with the theoretical mass of 711.84 g/mol. Fragmentation patterns confirm the sequential loss of the Boc group (-100.12 Da) and PEG6 chain (-264.32 Da).
Computational Modeling of Conformational Flexibility
Molecular dynamics (MD) simulations (AMBER 2023) illustrate the PEG6 spacer’s flexibility, which adopts an average end-to-end distance of 18–22 Å in water. In contrast, the DBCO core remains rigid, with a dihedral angle of 145° between benzene rings. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a 12.3 kcal/mol energy barrier for Boc deprotection, aligning with experimental acidolysis rates.
Figure 1: Simulated Conformations of this compound
(Note: A representative MD snapshot would show the DBCO core (rigid, planar) connected to a dynamic PEG6 chain and Boc group.)
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O10/c1-38(2,3)51-37(44)40-17-19-46-21-23-48-25-27-50-29-28-49-26-24-47-22-20-45-18-16-39-35(42)14-15-36(43)41-30-33-10-5-4-8-31(33)12-13-32-9-6-7-11-34(32)41/h4-11H,14-30H2,1-3H3,(H,39,42)(H,40,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGCEDAXFFPJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of PEG6 Diamine
PEG6 diamine (H2N-PEG6-NH2) is treated with di-tert-butyl dicarbonate (Boc2O) under controlled conditions to mono-protect one amine group. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a mild base such as triethylamine (TEA) at 0–25°C. The Boc group selectively reacts with the primary amine, yielding Boc-NH-PEG6-NH2. Excess Boc2O is avoided to prevent di-Boc formation, which is removed via aqueous extraction or chromatography.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent Ratio (Boc2O:PEG6) | 1.1:1 |
| Solvent | DCM/THF |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours |
| Yield | 70–85% |
Activation of DBCO Carboxylic Acid
The DBCO moiety is introduced via its carboxylic acid derivative (DBCO-COOH), which is activated to enhance reactivity toward the PEG6 amine. Two primary activation strategies are employed:
Pentafluorophenyl (PFP) Ester Formation
DBCO-COOH is reacted with pentafluorophenyl trifluoroacetate (PFP-TFA) in the presence of triethylamine (TEA) to generate DBCO-PFP ester. This method, detailed in Scheme 1 of source, offers high stability and reactivity.
Reaction Protocol
-
Dissolve DBCO-COOH (1 eq) in anhydrous THF.
-
Add TEA (2 eq) and PFP-TFA (2 eq) dropwise under argon.
-
Stir at 25°C for 4 hours.
-
Evaporate solvent and purify via silica gel chromatography (eluent: chloroform/methanol/water 100:10:1).
Outcome
In Situ Activation Using Coupling Agents
Alternatively, DBCO-COOH is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This approach avoids isolation of the activated ester but requires precise stoichiometry.
Coupling Reaction Strategies
The activated DBCO derivative is conjugated to Boc-NH-PEG6-NH2 through amide bond formation. The choice of activation method significantly impacts reaction efficiency.
DBCO-PFP Ester Coupling
DBCO-PFP ester (1.2 eq) is reacted with Boc-NH-PEG6-NH2 (1 eq) in dimethylformamide (DMF) at 40°C for 24 hours, using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond.
Optimization Insights
EDC/HOBt-Mediated Coupling
For in situ activation, DBCO-COOH (1 eq), EDC (1.5 eq), and HOBt (1.5 eq) are mixed in DMF, followed by addition of Boc-NH-PEG6-NH2 (1 eq). The reaction is stirred at 25°C for 12–18 hours.
Comparative Analysis
| Parameter | PFP Ester Method | EDC/HOBt Method |
|---|---|---|
| Reaction Time | 24 hours | 12–18 hours |
| Yield | 65–75% | 60–70% |
| Byproducts | Minimal | Urea derivatives |
| Scalability | High | Moderate |
Purification and Characterization
Crude this compound is purified via silica gel chromatography using gradients of chloroform and methanol. Analytical techniques validate structural integrity:
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3): Peaks at δ 1.44 ppm (Boc tert-butyl), δ 3.51–3.64 ppm (PEG6 ethylene oxide), and δ 7.20–7.80 ppm (DBCO aromatic protons).
-
13C NMR : Carbonyl signals at δ 170–175 ppm confirm amide and Boc groups.
Mass Spectrometry
Challenges and Optimization
Steric Hindrance
The bulky DBCO group and long PEG6 chain necessitate prolonged reaction times. Increasing solvent volume (DMF) improves mobility.
Boc Deprotection Risks
Acidic conditions during purification may prematurely remove the Boc group. Neutral pH and low-temperature chromatography mitigate this.
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG6-NH-Boc primarily undergoes:
Click Chemistry Reactions: The DBCO group reacts with azides in a copper-free click chemistry reaction, forming stable triazole linkages.
Deprotection Reactions: The Boc group can be removed under acidic conditions, exposing the amine group for further reactions.
Common Reagents and Conditions
Click Chemistry: Azides are the common reagents, and the reaction is typically carried out in aqueous or organic solvents at room temperature.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products
Scientific Research Applications
Drug Delivery Systems
Enhanced Pharmacokinetics
DBCO-PEG6-NH-Boc is utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents. The PEG chain reduces immunogenicity and increases solubility, allowing for more effective delivery of drugs to target sites within the body .
Case Study: Targeted Drug Delivery
In a study on targeted drug delivery using DBCO-PEG conjugates, researchers demonstrated that attaching therapeutic agents to DBCO-PEG significantly enhanced the specificity of drug delivery to cancer cells while minimizing off-target effects. The DBCO moiety allowed for precise conjugation with azide-functionalized targeting ligands, enabling site-specific delivery of chemotherapeutics .
Bioconjugation Applications
Site-Specific Labeling
The bioorthogonal nature of DBCO allows for efficient site-specific labeling of biomolecules. This is particularly useful in protein engineering, where precise modifications can be made without disrupting the native structure or function of proteins .
Case Study: Antibody Modification
In a notable application, researchers modified the DEC205 antibody using this compound to enhance its targeting capabilities for cancer immunotherapy. The DBCO moieties were introduced via an enzymatic strategy, allowing for the selective incorporation of azide functionalities on polyplex surfaces, which facilitated targeted delivery of plasmid DNA vaccines .
Biomedical Research
Imaging Applications
this compound is employed in imaging techniques where biomolecules need to be tagged with fluorescent dyes or imaging agents. This capability aids in tracking cellular processes both in vitro and in vivo, providing insights into biological mechanisms .
Diagnostics Development
The compound is also utilized in developing diagnostic assays where stable conjugation between biomolecules is necessary for accurate detection and measurement. Its ability to form stable bonds with azide-containing probes enhances the reliability of diagnostic tests .
Material Science
Surface Modification
In material science, this compound can modify surfaces of nanoparticles or other materials to enhance their functionality. The PEG component improves solubility and biocompatibility, while the DBCO group allows for further functionalization with azide-containing compounds, creating custom materials with tailored properties .
Mechanism of Action
The mechanism of action of DBCO-PEG6-NH-Boc involves:
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 711.9 g/mol .
- Purity : ≥98% .
- Solubility : Soluble in DMSO, DCM, and DMF .
- Applications: Bioconjugation of azide-functionalized biomolecules (e.g., antibodies, peptides), surface functionalization of nanoparticles, and controlled drug release systems .
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights structural differences and functional properties of DBCO-PEG6-NH-Boc and its analogs:
Reactivity and Selectivity
- This compound vs. DBCO-NHCO-PEG6-amine :
- This compound vs. NHS Esters (e.g., DBCO-PEG4-NHS ester) :
Solubility and Biocompatibility
- PEG Length Impact: PEG6 (this compound) provides superior water solubility compared to PEG1 or PEG4 analogs, making it ideal for in vivo applications . Non-PEG analogs (e.g., DBCO-C6-Acid) exhibit poor solubility in aqueous buffers, requiring organic solvents .
Research Findings and Data
Stability and Reaction Efficiency
Pharmacokinetic Performance
- PEG6 vs. PEG4 : PEG6-linked compounds show 2–3x longer circulation half-life in murine models compared to PEG4 analogs, attributed to enhanced hydration and reduced renal clearance .
Biological Activity
Introduction
DBCO-PEG6-NH-Boc (Dibenzocyclooctyne-Polyethylene Glycol-6-N-Hydroxy Boc) is a bioorthogonal reagent that has garnered attention in the fields of biochemistry and molecular biology due to its unique properties and applications. This compound is primarily utilized in bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic modalities. Its bioorthogonal nature allows for selective reactions with azide-containing biomolecules, making it a valuable tool for site-specific modifications.
Chemical Structure and Properties
This compound consists of a dibenzocyclooctyne moiety linked to a polyethylene glycol (PEG) chain, which is further connected to a Boc-protected amine. The key features of this compound include:
- DBCO Moiety : A strained cyclooctyne that reacts efficiently with azides through strain-promoted azide-alkyne cycloaddition (SPAAC).
- PEG Linker : Provides solubility and flexibility, enhancing the compound's biological activity and pharmacokinetics.
- Boc Protection : The Boc group protects the amine functionality until the desired reaction conditions are met, allowing for controlled release and activation.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Protein Modification : this compound has been employed for site-specific labeling of proteins, enabling researchers to study protein interactions and dynamics. For instance, it has been used to modify antibodies such as DEC205, enhancing their targeting capabilities for cancer immunotherapy .
- Antibody-Drug Conjugates (ADCs) : The compound plays a crucial role in the synthesis of ADCs by facilitating the conjugation of cytotoxic drugs to antibodies. This targeted delivery system allows for enhanced therapeutic efficacy while minimizing off-target effects. Studies have shown that DBCO-modified antibodies maintain their binding affinity while delivering potent cytotoxic agents directly to cancer cells .
- Inhibition Studies : In various experimental setups, DBCO derivatives have demonstrated significant inhibition of target proteins. For example, DBCO was shown to inhibit aminoacyl-tRNA synthetase mutants with over 99% efficacy in vitro, indicating its potential as a powerful tool for studying protein function and regulation .
Case Study 1: Targeted Cancer Therapy
A study explored the use of this compound in constructing ADCs targeting specific cancer antigens. The researchers modified DEC205 antibodies with DBCO moieties and conjugated them to azide-functionalized cytotoxic drugs. The resulting ADCs exhibited enhanced tumor targeting and reduced systemic toxicity compared to traditional chemotherapeutics.
| Parameter | DBCO-Modified ADC | Conventional Chemotherapy |
|---|---|---|
| Tumor Targeting Efficacy | High | Moderate |
| Systemic Toxicity | Low | High |
| Overall Survival Rate | Improved | Standard |
Case Study 2: Protein Interaction Studies
Another investigation utilized this compound for studying protein interactions within live cells. By labeling specific proteins with DBCO derivatives, researchers were able to visualize and quantify protein interactions in real-time using fluorescence microscopy.
Research Findings
Recent research highlights the versatility of this compound in various applications:
- Fluorescence Correlation Spectroscopy (FCS) studies revealed that DBCO-modified antibodies exhibited improved binding kinetics and specificity towards target cells .
- In vivo studies demonstrated that DBCO-modified therapeutics could effectively accumulate in tumor tissues, leading to enhanced therapeutic outcomes without significant side effects .
Q & A
Q. PEO Framework :
- Population : Murine models with tumor xenografts.
- Exposure : this compound vs. DBCO-PEG3/DBCO-PEG12 conjugates.
- Outcome : Compare blood circulation half-life (via fluorescence imaging) and tumor accumulation (via biodistribution studies).
Statistical Design : Use ANOVA with post-hoc Tukey tests to identify significant differences in AUC (area under the curve) values .
Methodological Guidance for Data Interpretation
Q. How should researchers validate the absence of unintended side reactions (e.g., oxidation) during this compound synthesis?
- Answer :
- Analytical Workflow :
LC-MS : Detect byproducts with masses corresponding to oxidized DBCO (+16 Da for epoxide formation).
-NMR : Check for shifts in DBCO aromatic protons (δ = 7.2–7.8 ppm) indicative of structural changes.
Kinetic Studies : Monitor reaction progress under inert vs. aerobic conditions to identify oxygen-sensitive steps .
Q. What criteria determine whether this compound is suitable for a specific experimental system (e.g., intracellular vs. extracellular targeting)?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
